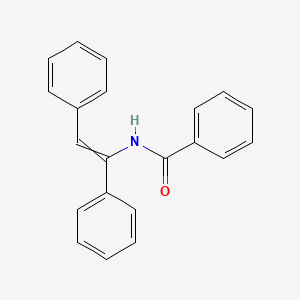

N-(1,2-Diphenylethenyl)benzamide

Description

N-(1,2-Diphenylethenyl)benzamide is a benzamide derivative featuring a diphenylethenyl group attached to the nitrogen atom. Its synthesis involves reacting desoxybenzoinimine (generated from α-chlorotoluene, magnesium, and benzonitrile) with benzoic anhydride in ether, yielding 5–7 g (0.019 mol) of the compound after recrystallization from xylene .

Under acidic hydrolysis (e.g., aqueous H₂SO₄), the compound undergoes partial cleavage to form benzoic acid and desoxybenzoin, a ketone derivative . This reactivity highlights its role as a precursor in organic synthesis. Its imine intermediate formation during hydrolysis aligns with mechanisms observed in related amides .

Propriétés

Numéro CAS |

114971-43-6 |

|---|---|

Formule moléculaire |

C21H17NO |

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

N-(1,2-diphenylethenyl)benzamide |

InChI |

InChI=1S/C21H17NO/c23-21(19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H,(H,22,23) |

Clé InChI |

HBUXMJOZCIDSLN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Diphenylethenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method reported involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is noted for being green, rapid, mild, and highly efficient .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,2-Diphenylethenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound.

Applications De Recherche Scientifique

N-(1,2-Diphenylethenyl)benzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-tumor activities.

Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.

Mécanisme D'action

The mechanism of action of N-(1,2-Diphenylethenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis, suggesting potential mechanisms for their biological effects . The compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The table below summarizes key structural and synthetic differences between N-(1,2-diphenylethenyl)benzamide and analogous compounds:

*Yield calculated from 0.2 mol benzonitrile yielding 0.019 mol product .

Reactivity and Functionalization

Acid Hydrolysis :

- N-(1,2-Diphenylethenyl)benzamide hydrolyzes to desoxybenzoin and benzoic acid under steam distillation with H₂SO₄, a pathway distinct from simpler benzamides (e.g., benzamide hydrolyzes directly to benzoic acid and NH₃) .

- In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide retains its N,O-bidentate group under mild conditions, enabling coordination to transition metals for catalytic applications .

- Directing Groups and Catalysis: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates regioselective C–H activation in metal-catalyzed reactions, a feature absent in the diphenylethenyl analog .

Stereochemical Influence :

Physicochemical Properties

Melting Points :

Solubility :

- Methoxy and hydroxy substituents (e.g., in Rip-B and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) improve solubility in polar solvents compared to the hydrophobic diphenylethenyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.